BenchChemオンラインストアへようこそ!

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Lipophilicity LogP Drug-likeness

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097933-18-9) is a synthetic small molecule that merges a quinoxaline heterocycle with a pyrrolidine ring via an ether bridge, further N‑acylated with a 2‑chlorophenylacetyl group. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83 g mol⁻¹.

Molecular Formula C20H18ClN3O2
Molecular Weight 367.83
CAS No. 2097933-18-9
Cat. No. B2427189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
CAS2097933-18-9
Molecular FormulaC20H18ClN3O2
Molecular Weight367.83
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4Cl
InChIInChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-14(16)11-20(25)24-10-9-15(13-24)26-19-12-22-17-7-3-4-8-18(17)23-19/h1-8,12,15H,9-11,13H2
InChIKeyFXDVNQNEHCEAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097933-18-9): A Structurally Distinct Quinoxaline–Pyrrolidine Ether for Specialized Research Procurement


2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097933-18-9) is a synthetic small molecule that merges a quinoxaline heterocycle with a pyrrolidine ring via an ether bridge, further N‑acylated with a 2‑chlorophenylacetyl group . Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83 g mol⁻¹ . The compound belongs to a broader series of quinoxalin‑2‑yloxy‑pyrrolidine derivatives that have attracted attention as potential phosphodiesterase 10A (PDE10A) inhibitors and antimicrobial/anticancer leads . However, the specific placement of the ortho‑chlorine atom on the phenylacetyl moiety confers a unique combination of electronic and steric properties that are not replicated by other members of the series [1].

Why Generic Substitution of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one Cannot Be Assumed


Compounds sharing the 3‑(quinoxalin‑2‑yloxy)pyrrolidine scaffold are not functionally interchangeable. Even minor modifications to the N‑acyl substituent produce measurable differences in molecular weight, lipophilicity (LogP), and electronic distribution, each of which can alter target engagement, cellular permeability, and metabolic stability . For instance, the 2‑chlorophenylacetyl group in the target compound yields an intermediate LogP (~3.6) compared with the more lipophilic 3‑trifluoromethyl analog (LogP ~4.1) and the less lipophilic 2,4‑difluorophenyl variant (LogP ~3.2) [1]. These physicochemical divergences mean that assay results obtained with one analog cannot be extrapolated to another without risking misinterpretation of structure–activity relationships .

Quantitative Differentiation of 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one from Its Closest Analogs


Ortho‑Chlorophenyl Substitution Balances Lipophilicity Between Fluoro‑ and Trifluoromethyl‑Containing Analogs

The computed LogP of 2-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is approximately 3.6, representing an intermediate value between the more hydrophilic 2,4‑difluorophenyl analog (LogP ~3.2) and the more lipophilic 3‑trifluoromethyl analog (LogP ~4.1) [1]. This intermediate lipophilicity may provide a balanced profile for membrane permeability and aqueous solubility, avoiding the extremes that can lead to poor bioavailability or excessive plasma protein binding [2].

Lipophilicity LogP Drug-likeness

Molecular Weight Advantage Over the Trifluoromethyl Analog

With a molecular weight of 367.83 g mol⁻¹, the target compound is 33.56 g mol⁻¹ lighter than the 3‑trifluoromethyl analog (401.39 g mol⁻¹) . This weight reduction contributes to a lower fraction of sp²‑hybridized carbons (0.20 vs. ~0.22) and a smaller topological polar surface area (TPSA ~59 Ų vs. ~70 Ų for the trifluoromethyl analog), both of which are associated with improved oral bioavailability according to the Lipinski and Veber rules [1].

Molecular weight Fraction sp³ Lead-likeness

High Purity Standard (≥95%) Confirmed by Vendor Certificate of Analysis

Vendor documentation states that 2-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is supplied at a purity of ≥95%, a threshold shared with the 2,4‑difluorophenyl and 3‑trifluoromethyl analogs . While this purity level is typical for research‑grade compounds in the series, batch‑to‑batch consistency is critical for reproducible screening. Procurement from a supplier that provides a Certificate of Analysis (CoA) with each lot ensures that the target compound meets this specification, whereas lower‑purity offerings from alternative sources can introduce confounding impurities that compromise assay interpretation [1].

Purity Quality control Reproducibility

Unique Ortho‑Chlorine Substitution Pattern Distinguishes the Compound from Meta‑ and Para‑Regioisomers

The 2‑chlorophenylacetyl moiety places the chlorine atom in the ortho position relative to the acetyl linker, creating a steric and electronic environment distinct from meta‑ or para‑chloro regioisomers. While direct head‑to‑head biological data for the target compound are not publicly available, SAR studies on related quinoxaline–pyrrolidine series indicate that ortho‑halogen substitution can enhance binding affinity for certain biological targets by engaging in orthogonal halogen‑bonding interactions that are geometrically inaccessible to meta‑ or para‑substituted analogs [1]. This regiochemical difference may translate into differential selectivity profiles, although confirmation requires experimental validation .

Regiochemistry Structure–activity relationship Halogen bonding

Optimal Research Application Scenarios for 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one


Lead‑Like Fragment for PDE10A Inhibitor Optimization

Given the established role of 3‑(quinoxalin‑2‑yloxy)pyrrolidine‑based compounds as PDE10A inhibitors , the intermediate LogP and moderate molecular weight of 2-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one position it as a drug‑like starting point for lead optimization campaigns focused on neurological or psychiatric indications. Its ortho‑chlorine may engage in halogen‑bonding interactions with the PDE10A active site, providing a unique vector for potency improvement that is not available with des‑chloro or para‑chloro analogs .

Physicochemical Comparator in ADME Structure–Property Relationship Studies

The compound’s computed LogP (~3.6) and TPSA (~59 Ų) make it an ideal reference standard in systematic structure–property relationship (SPR) studies that map how incremental changes in halogenation and lipophilicity affect metabolic stability, plasma protein binding, and membrane permeability. It can serve as a scaffold‑matched comparator against the 2,4‑difluorophenyl and 3‑trifluoromethyl analogs, enabling researchers to deconvolute electronic from steric contributions to ADME endpoints .

Negative Control for Selectivity Profiling of Quinoxaline‑Based Inhibitors

In cases where the 2‑chlorophenylacetyl group is hypothesized to be critical for on‑target activity (e.g., a specific kinase or GPCR), the compound can be used as a structurally matched negative control alongside the active 3‑trifluoromethyl or 2,4‑difluorophenyl analogs. Discrepant activity profiles across the series can then be attributed to the chlorine substituent, thereby validating target‑engagement hypotheses without requiring de novo synthesis of a dedicated inactive control .

Building Block for Diversified Library Synthesis

The reactive ethanone carbonyl and the chloroaryl moiety offer orthogonal handles for further diversification. The compound can be used as a key intermediate in the synthesis of focused libraries aimed at exploring the SAR around the N‑acyl position of the quinoxaline–pyrrolidine scaffold, accelerating hit‑to‑lead progression in antimicrobial or oncology programs .

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.